7-Methyl-1H-indazole-3-carboxamide CAS number and molecular weight
7-Methyl-1H-indazole-3-carboxamide CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-Methyl-1H-indazole-3-carboxamide, a molecule of significant interest within the broader class of indazole derivatives. Due to the limited publicly available data on this specific compound, this guide focuses on its synthetic pathway, drawing from established methodologies for analogous structures, and explores its potential biological significance based on the well-documented activities of the 1H-indazole-3-carboxamide core.
Physicochemical Data
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 7-Methyl-1H-indazole-3-carboxylic acid | 1000340-53-3 | C₉H₈N₂O₂ | 176.17 |
| 7-Methyl-1H-indazole-3-carboxamide | Not Available | C₉H₉N₃O | 175.19 (Calculated) |
Synthetic Experimental Protocols
The synthesis of 7-Methyl-1H-indazole-3-carboxamide can be achieved through a two-step process starting from 7-methyl-indole. The first step involves the formation of the indazole ring system to yield 7-Methyl-1H-indazole-3-carboxaldehyde, which is then oxidized to the corresponding carboxylic acid. The final step is the amidation of the carboxylic acid.
Step 1: Synthesis of 7-Methyl-1H-indazole-3-carboxaldehyde
A general and optimized procedure for the synthesis of 1H-indazole-3-carboxaldehydes from indoles via nitrosation has been reported and can be adapted for this synthesis.[1][2]
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Materials: 7-methyl-indole, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Dimethylformamide (DMF), Water, Ethyl Acetate (EtOAc), Magnesium Sulfate (MgSO₄), Petroleum Ether.
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Procedure:
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Prepare a solution of sodium nitrite (8 equivalents) in a mixture of deionized water and DMF.
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Cool the solution to 0 °C in an ice bath.
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Slowly add hydrochloric acid (2.7 equivalents) to the cooled solution.
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After 10 minutes, add a solution of 7-methyl-indole (1 equivalent) in DMF to the reaction mixture dropwise over a period of 2 hours using a syringe pump.
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Once the addition is complete, allow the reaction to stir at room temperature for 12 hours.
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Extract the reaction mixture with ethyl acetate (3x).
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Wash the combined organic layers with water (3x) and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a petroleum ether/EtOAc (8:2) eluent to yield 7-Methyl-1H-indazole-3-carboxaldehyde.
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Step 2: Oxidation to 7-Methyl-1H-indazole-3-carboxylic acid
The aldehyde can be oxidized to the carboxylic acid using standard oxidizing agents such as potassium permanganate or Jones reagent.
Step 3: Amidation to 7-Methyl-1H-indazole-3-carboxamide
A general procedure for the preparation of 1H-indazole-3-carboxamides from the corresponding carboxylic acid involves an amide coupling reaction.[3][4]
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Materials: 7-Methyl-1H-indazole-3-carboxylic acid, 1-Hydroxybenzotriazole (HOBT), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl), Triethylamine (TEA), Anhydrous DMF, Ammonia source (e.g., ammonium chloride and a base, or aqueous ammonia).
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Procedure:
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Dissolve 7-Methyl-1H-indazole-3-carboxylic acid (1 equivalent) in anhydrous DMF.
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To this solution, add HOBT (1.2 equivalents), EDC.HCl (1.2 equivalents), and TEA (3 equivalents).
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Stir the reaction mixture at room temperature for 15 minutes to activate the carboxylic acid.
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Introduce the ammonia source to the reaction mixture and continue stirring at room temperature for 4-6 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, pour the reaction mixture into ice water.
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Extract the product with a suitable organic solvent (e.g., 10% Methanol in Chloroform).
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Wash the combined organic layers with 10% sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under vacuum.
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Purify the crude product by column chromatography.
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Caption: Synthetic pathway for 7-Methyl-1H-indazole-3-carboxamide.
Potential Biological Activity and Signaling Pathways
The 1H-indazole-3-carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. While specific data for the 7-methyl derivative is scarce, the core structure's known interactions provide a strong basis for predicting its potential therapeutic applications.
p21-Activated Kinase 1 (PAK1) Inhibition
Derivatives of 1H-indazole-3-carboxamide have been identified as potent and selective inhibitors of p21-activated kinase 1 (PAK1).[5] PAK1 is a key regulator of cell motility, proliferation, and survival, and its aberrant activation is implicated in tumor progression and metastasis. Inhibition of PAK1 can suppress cancer cell migration and invasion.
Caption: Potential inhibition of the PAK1 signaling pathway.
Cannabinoid Receptor Agonism
The 1H-indazole-3-carboxamide scaffold is also a prominent feature in a class of synthetic cannabinoids that are potent agonists of the CB1 and CB2 cannabinoid receptors. These receptors are involved in a variety of physiological processes, including pain perception, appetite, and immune function.
Conclusion
7-Methyl-1H-indazole-3-carboxamide is a compound with significant potential for further investigation, particularly in the fields of oncology and pharmacology. While detailed experimental data for this specific molecule is not yet widely published, established synthetic routes for analogous compounds provide a clear path for its preparation. The known biological activities of the 1H-indazole-3-carboxamide core strongly suggest that the 7-methyl derivative could exhibit interesting properties as a PAK1 inhibitor or a cannabinoid receptor modulator. This guide serves as a foundational resource for researchers embarking on the synthesis and biological evaluation of this promising compound.
References
- 1. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

